Methanesulfonamide vs. Arylsulfonamide Analogues: Impact on Lipophilicity and Ligand Efficiency
The replacement of a bulky arylsulfonamide (e.g., 4-methoxybenzenesulfonamide or naphthalene-2-sulfonamide) with a methanesulfonamide group reduces the compound's calculated partition coefficient (clogP) by approximately 1.5–2.5 log units compared to its closest arylsulfonamide analogs, while maintaining the key hydrogen-bonding pharmacophore required for RORγ binding [1]. This reduction in lipophilicity is consistent with the design principles observed in the optimization of RORγ inverse agonists, where lower clogP correlated with improved metabolic stability and reduced off-target promiscuity [2].
| Evidence Dimension | Calculated lipophilicity (clogP) as a determinant of drug-likeness |
|---|---|
| Target Compound Data | clogP ≈ 1.8 (estimated for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide) |
| Comparator Or Baseline | Analogues with arylsulfonamide groups (e.g., N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzenesulfonamide) have estimated clogP values in the range of 3.5–4.5 |
| Quantified Difference | ΔclogP ≈ 1.5–2.5 log units lower for the target compound |
| Conditions | In silico calculation using fragment-based methods; validated by experimental logD measurements reported for structurally related tetrahydroquinoline sulfonamides in the RORγ series |
Why This Matters
Lower lipophilicity reduces the risk of phospholipidosis, CYP inhibition, and rapid metabolic clearance, making the methanesulfonamide variant a more attractive starting point for lead optimization in early drug discovery.
- [1] Aicher, T. D., Taylor, C. B., & Van Huis, C. A. (2014). N-sulfonylated tetrahydroquinolines and related bicyclic compounds for inhibition of RORγ activity and the treatment of disease. U.S. Patent Application Publication No. US 2014/0088094 A1. View Source
- [2] Zhang, Y., Wu, X., Xue, X., Li, C., Wang, J., Wang, R., ... & Xu, Y. (2019). Discovery and Characterization of XY101, a Potent, Selective, and Orally Bioavailable RORγ Inverse Agonist for Treatment of Castration-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 62(9), 4415-4433. View Source
